N1-ethyl-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide
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Description
N1-ethyl-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H28N4O4 and its molecular weight is 400.479. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Applications
N,N'-Bisoxalamides Enhance Catalytic Activity : N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) is highlighted for its efficacy in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method facilitates the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at low temperatures, showcasing the compound's role in synthesizing pharmaceutically relevant building blocks (Bhunia, S. V. Kumar, & D. Ma, 2017).
Pharmacological Evaluation
Novel Derivatives Synthesis and Evaluation : A novel series of compounds related to the oxalamide structure were synthesized, beginning from 2-acetylfuran. These compounds underwent various reactions, including Claisen Schmidt condensation and cyclization with hydroxylamine hydrochloride. The synthesized compounds exhibited significant antidepressant and antianxiety activities in behavioral tests on mice, indicating the compound's potential in developing new therapeutic agents (J. Kumar et al., 2017).
Heteroaromatic Analogs as Dopamine Reuptake Inhibitors : Research on heteroaromatic analogs of GBR 12935, where the benzene ring is replaced with thiophene, furan, or pyridine rings, showed high affinity and selectivity for the dopamine transporter (DAT). This suggests the compound's utility in developing treatments for disorders related to dopamine system dysfunction (D. Matecka et al., 1997).
Properties
IUPAC Name |
N-ethyl-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-3-22-20(26)21(27)23-15-18(19-5-4-14-29-19)25-12-10-24(11-13-25)16-6-8-17(28-2)9-7-16/h4-9,14,18H,3,10-13,15H2,1-2H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOBKQUIZQHSSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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